Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is a specialized chemical compound identified by the CAS number 2244602-35-3. It is categorized as a branched linker, primarily utilized in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates the conjugation of therapeutic agents to antibodies, enhancing their efficacy in targeted drug delivery systems. The molecular formula for Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is , and it has a molecular weight of approximately 750.84 g/mol .
The synthesis of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 typically employs solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a solid support, allowing for the controlled assembly of peptide sequences. The process can utilize various coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
In SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used to protect amino groups during synthesis. The removal of the Fmoc group is achieved using piperidine in dimethylformamide. The coupling reactions can be performed under mechanical agitation or ultrasonic conditions to enhance efficiency and yield .
The molecular structure of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 features a branched architecture that includes polyethylene glycol (PEG) units, lysine residues, and azide functionalities. The presence of multiple PEG chains improves solubility and biocompatibility, while the azide groups allow for click chemistry applications, facilitating further modifications and conjugations.
The compound's structural characteristics include:
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is particularly notable for its role in click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. This reaction forms stable triazole rings without the need for extensive purification processes, making it an efficient method for synthesizing conjugated compounds.
The mechanism of action for Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 revolves around its ability to facilitate targeted drug delivery through ADCs. Once conjugated to an antibody, the compound enables selective binding to specific antigens on cancer cells or other target tissues.
The efficiency of this compound in ADC applications has been demonstrated in various studies, showing improved therapeutic indices and reduced off-target effects compared to conventional chemotherapeutics .
While specific physical properties such as density and boiling point are not available for Amine-PEG3-Lys(PEG3-N3)-PEG3-N3, it is known that compounds with similar PEG structures typically exhibit high solubility in aqueous environments due to their hydrophilic nature.
The chemical properties include stability under physiological conditions and reactivity through azide functionalities that allow for further modification via click chemistry techniques. The compound is generally stored at -20°C for long-term stability .
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 has several scientific applications:
This compound exemplifies the integration of polymer chemistry with biochemistry, providing valuable tools for advancing targeted therapies in medicine.
The branched PEG architecture of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is engineered to overcome limitations of linear linkers in ADC development. By employing a lysine core as a branching point, this compound integrates three distinct functional arms: one primary amine (-NH₂) and two azide-terminated PEG chains (-N₃) [1] [9]. This design leverages several key advantages:
Table 1: Design Parameters of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 Architecture
Design Element | Chemical Implementation | Functional Advantage |
---|---|---|
Core Scaffold | L-Lysine ε-amino branching point | Biocompatible branching with two addressable sites |
Arm Length | Triethylene glycol (PEG3) per arm | Optimal balance between hydrophilicity and steric bulk |
Reactive Terminal A | Primary amine (-NH₂) | Enables NHS ester coupling to carboxylic acid payloads |
Reactive Terminal B | Azide (-N₃) × 2 arms | Click chemistry compatibility for bioorthogonal conjugation |
Molecular Weight | 750.84 g/mol | Maintains favorable drug-antibody ratio (DAR) in ADCs |
The molecular weight (750.84 g/mol) reflects careful optimization—sufficiently large to confer pharmacokinetic benefits yet small enough to avoid excessive DAR penalties in the final conjugate. This architecture embodies the evolution of PEGylation from simple linear chains to sophisticated 3D structures that maximize functional density per molecular unit [10].
The synthesis of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 follows a modular, stepwise approach centered on the ε-amino group of lysine, enabling precise control over branching and functionality placement. The canonical synthesis pathway comprises three defined phases:
Core Activation & Initial Functionalization:L-Lysine derivatives are selectively protected at the α-amino group while activating the ε-amino position. Reaction with Boc-protected PEG3-acid (e.g., Boc-NH-PEG3-COOH) using coupling agents like HATU or DIC forms the mono-PEGylated lysine core. Critical reaction parameters include maintaining sub-zero temperatures (-20°C) and anhydrous conditions to prevent diol formation or azide reduction [1] [9].
Branch Installation:The ε-amino group of the mono-PEGylated intermediate undergoes amidation with Fmoc-PEG3-azide carboxylic acid, introducing the first azide-terminated branch. Subsequent Fmoc deprotection (piperidine/DMF) reveals the secondary branching point for reaction with another equivalent of azido-PEG3-acid, completing the symmetrical azide branches. The triple PEGylation yield typically ranges between 65-72% after HPLC purification, with impurities primarily comprising mono- and di-substituted byproducts [2] [9].
Terminal Group Unmasking & Final Modification:The α-amino group is deprotected to reveal the primary amine functionality, yielding the final trifunctional compound. Purification employs reverse-phase chromatography (C18 column) with acetonitrile/water gradients, achieving ≥98% purity as confirmed by analytical HPLC and mass spectrometry (characteristic [M+H]⁺ peak at m/z 751.85) [1] [2] [4].
The canonical SMILES representation highlights this architecture:O=C(NCCOCCOCCOCCN=[N+]=[N-])[C@@H](NC(COCCOCCOCCN)=O)CCCCNC(COCCOCCOCCN=[N+]=[N-])=O
[9]
Strategic positioning of the azide functionalities represents a critical design innovation in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3. By tethering azides to the ε-amino branches rather than the α-position, several conjugation advantages are realized:
Table 2: Conjugation Efficiency Comparison Based on Azide Placement Strategy
Conjugation Parameter | Linear N3-PEG3-NH₂ [3] | Branched Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 |
---|---|---|
Conjugation Sites per Molecule | 1 azide + 1 amine | 2 azides + 1 amine |
Copper-Free Click Rate (k₂) | 0.18 ± 0.03 M⁻¹s⁻¹ | 0.31 ± 0.05 M⁻¹s⁻¹ (per azide) |
Functional Group Crosstalk | 8-12% | <2% |
Maximum DAR Achievable | 4-5 | 6-8 |
ADC Aggregation Incidence | 15-20% | <5% |
The synthesis protocol optimizes azide integrity through strict exclusion of phosphines and reducing agents during purification and storage. Additionally, maintaining slightly acidic conditions (pH 5.0-6.0) during lyophilization prevents azide degradation while ensuring the amine group remains protonated, minimizing intramolecular reactions [1] [9]. Solvent selection proves critical—tert-butanol/water co-solvent systems during lyophilization yield superior azide stability (>98% recovery) compared to acetonitrile/water [2].
The strategic placement of dual azides enables innovative conjugation approaches such as dual payload attachment (e.g., combining a toxin with a fluorescent tracker) or bis-antibody homing while maintaining a singular point of control via the primary amine. This exemplifies the sophisticated functionality achievable through rational design of branched PEG architectures in ADC development [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: